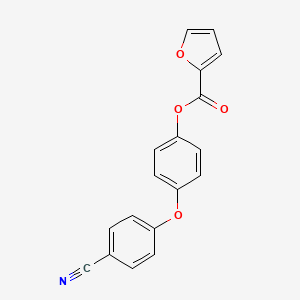![molecular formula C22H18N2O2 B5038889 N-[2-(1-naphthyloxy)ethyl]-2-quinolinecarboxamide](/img/structure/B5038889.png)
N-[2-(1-naphthyloxy)ethyl]-2-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-naphthyloxy)ethyl]-2-quinolinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a quinoline derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
Mechanism of Action
The mechanism of action of N-[2-(1-naphthyloxy)ethyl]-2-quinolinecarboxamide is not fully understood. However, it has been suggested that this compound exerts its effects by inhibiting various enzymes and signaling pathways involved in cell growth and proliferation.
Biochemical and Physiological Effects:
N-[2-(1-naphthyloxy)ethyl]-2-quinolinecarboxamide has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis, inhibit cell cycle progression, and reduce tumor growth. In neurodegenerative disease research, N-[2-(1-naphthyloxy)ethyl]-2-quinolinecarboxamide has been studied for its potential neuroprotective effects, including reducing oxidative stress and inflammation. In antimicrobial research, this compound has been shown to have antibacterial activity against various bacterial strains.
Advantages and Limitations for Lab Experiments
N-[2-(1-naphthyloxy)ethyl]-2-quinolinecarboxamide has several advantages for lab experiments, including its potential applications in cancer research, neurodegenerative disease research, and antimicrobial research. However, this compound also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the study of N-[2-(1-naphthyloxy)ethyl]-2-quinolinecarboxamide. One direction is to further explore its potential applications in cancer research, neurodegenerative disease research, and antimicrobial research. Another direction is to study its potential side effects and toxicity in more detail. Additionally, further studies are needed to fully understand its mechanism of action and to develop more efficient synthesis methods for this compound.
Conclusion:
N-[2-(1-naphthyloxy)ethyl]-2-quinolinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. While N-[2-(1-naphthyloxy)ethyl]-2-quinolinecarboxamide has several advantages for lab experiments, it also has limitations, including its potential toxicity. Further studies are needed to fully understand its mechanism of action and potential side effects, as well as to develop more efficient synthesis methods for this compound.
Synthesis Methods
N-[2-(1-naphthyloxy)ethyl]-2-quinolinecarboxamide can be synthesized using various methods, including the reaction of 2-aminobenzoic acid with 2-chloroethylamine hydrochloride and 1-naphthol in the presence of triethylamine. Another method involves the reaction of 2-chloroethylamine hydrochloride with 2-amino-3-carbethoxyquinoline in the presence of sodium hydride and 1-naphthol. The synthesis method plays a crucial role in determining the purity and yield of the final product.
Scientific Research Applications
N-[2-(1-naphthyloxy)ethyl]-2-quinolinecarboxamide has been used in various scientific research applications, including cancer research, neurodegenerative disease research, and antimicrobial research. In cancer research, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells. In neurodegenerative disease research, N-[2-(1-naphthyloxy)ethyl]-2-quinolinecarboxamide has been studied for its potential neuroprotective effects. In antimicrobial research, this compound has shown activity against various bacterial strains.
properties
IUPAC Name |
N-(2-naphthalen-1-yloxyethyl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c25-22(20-13-12-17-7-2-4-10-19(17)24-20)23-14-15-26-21-11-5-8-16-6-1-3-9-18(16)21/h1-13H,14-15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVISGGVCHXTZJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCNC(=O)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-naphthalen-1-yloxyethyl)quinoline-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

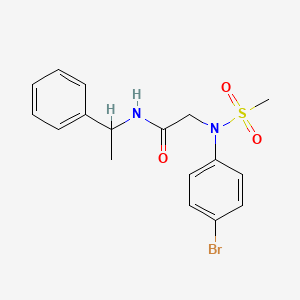
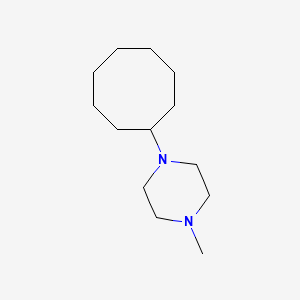
![5-{2-[3-(2,4-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5038821.png)
![{4-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}(phenyl)methanone hydrochloride](/img/structure/B5038824.png)

![4-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzenesulfonamide](/img/structure/B5038836.png)
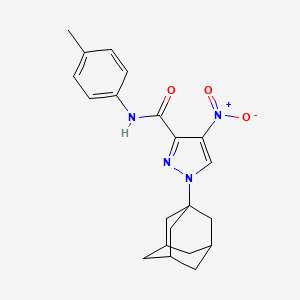

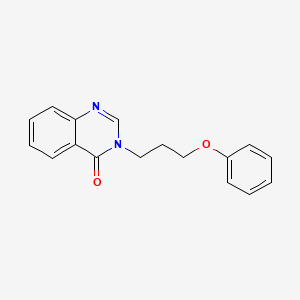
![5-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5038855.png)
![7-[4-(trifluoromethoxy)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5038865.png)
![2-methoxy-4-methyl-1-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethoxy}benzene](/img/structure/B5038874.png)
